molecular formula C11H13NO5 B6590290 (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate CAS No. 1021692-54-5

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate

Cat. No.: B6590290
CAS No.: 1021692-54-5
M. Wt: 239.22 g/mol
InChI Key: FUTHRNWZVKKSPQ-JTQLQIEISA-N
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Description

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is a chiral ester compound with a molecular formula of C11H13NO5 It is characterized by the presence of a methoxy group, a nitrophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate typically involves the esterification of (S)-2-methoxy-3-(4-nitrophenyl)propanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other alkoxide bases.

Major Products Formed

    Oxidation: Formation of 2-methoxy-3-(4-nitrophenyl)propanoic acid.

    Reduction: Formation of (S)-Methyl 2-methoxy-3-(4-aminophenyl)propanoate.

    Substitution: Formation of various esters depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins and enzymes. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 2-methoxy-3-(4-nitrophenyl)propanoate
  • (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid

Uniqueness

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is unique due to its specific chiral configuration and the presence of both methoxy and nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-methoxy-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-10(11(13)17-2)7-8-3-5-9(6-4-8)12(14)15/h3-6,10H,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHRNWZVKKSPQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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